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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-methoxy-5-
methylphenyl)ethanone, a valuable ketone intermediate in organic synthesis. This document
delves into its chemical identity, physicochemical properties, synthesis methodologies, and
potential applications, particularly within the realm of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and
reproducibility. This section details the systematic naming and various identifiers for the title
compound.

IUPAC Name: 1-(3-Methoxy-5-methylphenyl)ethanone[1]
Synonyms:

o 3'-Methoxy-5'-methylacetophenone[1]

o 3-Methoxy-5-methylacetophenone[1]

e 1-(3-Methoxy-5-methyl-phenyl)-ethanone[1]
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Chemical Identifiers: A globally recognized system for substance identification is crucial for

database searches and regulatory compliance.

Identifier Value Source
CAS Number 43113-94-6 [1]
Molecular Formula C10H1202 [2]
Molecular Weight 164.20 g/mol [2]

InChl=1S/C10H1202/c1-7-4-

InChl 9(8(2)11)6-10(5-7)12-3/h4- [2]
6H,1-3H3
UXJISOPIKWZHHY-

InChiKey [2]

UHFFFAOYSA-N

SMILES Cclcc(cc(cl)OC)C(=0)C

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its

handling, application in experimental settings, and potential for further development.

Physicochemical Properties:

While comprehensive experimental data for 1-(3-methoxy-5-methylphenyl)ethanone is not

readily available in public literature, data from suppliers and predictions based on its structure

provide initial guidance.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://file.chemscene.com/pdf/UsaMSDS/MSDSUSACS-0153251.pdf
https://www.acmec.com.cn/cas/43113-94-6/
https://www.acmec.com.cn/cas/43113-94-6/
https://www.acmec.com.cn/cas/43113-94-6/
https://www.acmec.com.cn/cas/43113-94-6/
https://www.benchchem.com/product/b1602381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Notes
) Pale-yellow to Yellow-brown
Physical Form o [3]
Liquid
Melting Point Not available
Boiling Point Not available

Likely soluble in common

Solubility Not available _

organic solvents.
Purity 95% [3]
Storage Temperature Refrigerator [3]

Safety Information:

Based on available safety data sheets, 1-(3-methoxy-5-methylphenyl)ethanone is classified
with the following hazards:

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1][2]

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full,
detailed Safety Data Sheet (SDS) should be consulted prior to any handling or experimental
work.[1]

Synthesis Methodologies

The synthesis of substituted acetophenones is a well-established area of organic chemistry.
For 1-(3-methoxy-5-methylphenyl)ethanone, two primary retrosynthetic approaches are most
viable: Friedel-Crafts acylation and the addition of an organometallic reagent to a nitrile.
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Friedel-Crafts Acylation of 3-Methylanisole

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.
[4] In this approach, the aromatic ring of 3-methylanisole (3-methoxytoluene) acts as a
nucleophile, attacking an acylium ion electrophile. The methoxy group is an ortho-, para-
director, while the methyl group is also an ortho-, para-director. The substitution pattern will be
influenced by the steric hindrance and the relative activating effects of these groups.

Friedel-Crafts Acylation Workflow
3-Methylanisole + Acylating Agent Lewis Acid Catalyst
(e.g., Acetyl Chloride) (e.g., AlCls, FeCls)

Electrophilic Aromatic @

Y
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< ¢ >

Click to download full resolution via product page

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of 1-(3-methoxy-5-

methylphenyl)ethanone.
Experimental Protocol (General):

e Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., aluminum chloride, 1.1
equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g.,
nitrogen) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.[5]
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o Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-
methylanisole (1.0 equivalent) in the same solvent dropwise, maintaining the low
temperature.[5]

o Reaction Progression: Allow the reaction to warm to room temperature and stir for a
designated period, monitoring the progress by thin-layer chromatography (TLC).

e Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

o Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g.,
dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate
solution and brine, and dry over anhydrous magnesium sulfate.[5] After filtration, the solvent
is removed under reduced pressure, and the crude product can be purified by distillation or
column chromatography.

Self-Validating System: The success of this protocol relies on the rigorous exclusion of
moisture, as Lewis acid catalysts are highly water-sensitive. The progress of the reaction
should be monitored by TLC to ensure the consumption of the starting material and the
formation of the product. The final product's identity and purity should be confirmed by
analytical techniques such as NMR and mass spectrometry.

Grignard Reaction with 3-Methoxy-5-methylbenzonitrile

An alternative synthetic route involves the reaction of a Grignard reagent, such as
methylmagnesium bromide, with 3-methoxy-5-methylbenzonitrile. This nucleophilic addition to
the nitrile, followed by acidic hydrolysis of the intermediate imine, yields the desired ketone.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://websites.umich.edu/~chemh215/CHEM216/Experiment1/experiment%201.pdf
https://websites.umich.edu/~chemh215/CHEM216/Experiment1/experiment%201.pdf
https://websites.umich.edu/~chemh215/CHEM216/Experiment1/experiment%201.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Grignard Synthesis Workflow
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Figure 2: General workflow for the Grignard synthesis of 1-(3-methoxy-5-
methylphenyl)ethanone.

Experimental Protocol (General):

e Grignard Reagent Formation: Prepare the Grignard reagent (methylmagnesium bromide)
from methyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen
atmosphere.

o Reaction with Nitrile: To a cooled (0 °C) solution of the Grignard reagent, add a solution of 3-
methoxy-5-methylbenzonitrile in anhydrous diethyl ether dropwise.

» Reaction Progression: After the addition is complete, the reaction mixture is typically stirred
at room temperature or gently refluxed to ensure complete reaction.

e Hydrolysis and Work-up: The reaction is quenched by carefully pouring it onto a mixture of
ice and a strong acid (e.qg., hydrochloric acid).
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o Extraction and Purification: The product is extracted into an organic solvent, and the organic
layer is washed, dried, and concentrated. Purification is then carried out by distillation or
column chromatography.

Self-Validating System: Grignard reactions are highly sensitive to protic solvents and
atmospheric moisture. Therefore, anhydrous conditions are critical for success. The formation
of the Grignard reagent is often indicated by a change in the appearance of the reaction
mixture. The final product's identity should be confirmed through spectroscopic analysis.

Applications in Drug Discovery and Development

Substituted acetophenones are prevalent structural motifs in a wide array of biologically active
molecules and serve as key building blocks in medicinal chemistry. While specific applications
of 1-(3-methoxy-5-methylphenyl)ethanone are not extensively documented in publicly
available literature, its structural features suggest its potential as a precursor for various
classes of therapeutic agents.

The ketone functionality allows for a multitude of chemical transformations, including:
» Reductive amination to form substituted phenethylamines.

¢ Aldol condensation to construct more complex carbon skeletons.

o Formation of heterocycles such as pyrazoles, isoxazoles, and chalcones.

These transformations can lead to the synthesis of compounds with potential activities as
enzyme inhibitors, receptor antagonists, or other pharmacologically relevant molecules. For
instance, related amino acetophenones are utilized as building blocks for the synthesis of
natural product analogs with potential therapeutic applications.[6]

Analytical Characterization

Detailed analytical data for 1-(3-methoxy-5-methylphenyl)ethanone is not widely published.
However, based on the analysis of structurally similar compounds, the expected spectral
characteristics can be predicted. Researchers synthesizing this compound should perform the
following analyses for structural confirmation and purity assessment.
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Expected Spectroscopic Data:

Technique Expected Features

Signals corresponding to the acetyl methyl
protons (singlet, ~2.5 ppm), the methoxy
rotons (singlet, ~3.8 ppm), the aromatic methyl
14 NMR p ( ! g ppm) on ' y
protons (singlet, ~2.3 ppm), and distinct signals
for the aromatic protons in the meta- and para-

positions relative to the acetyl group.

Resonances for the carbonyl carbon (~198

ppm), the carbons of the aromatic ring (with
13C NMR distinct shifts for the substituted and

unsubstituted carbons), the methoxy carbon

(~55 ppm), and the two methyl carbons.

A strong absorption band for the carbonyl (C=0)

stretch, typically in the range of 1670-1690
Infrared (IR) Spectroscopy cm~1, Also, C-H stretching and bending

vibrations for the aromatic and methyl groups,

and C-O stretching for the methoxy group.

The molecular ion peak (M*) at m/z = 164. A
prominent fragment ion corresponding to the

Mass Spectrometry (MS) loss of a methyl group ([M-15]*) at m/z = 149,
and another for the acetyl cation ([CHsCO]*) at
m/z = 43.

Conclusion

1-(3-Methoxy-5-methylphenyl)ethanone is a synthetically accessible aromatic ketone with
potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal
chemistry. This guide has provided a comprehensive overview of its nomenclature,
physicochemical properties, synthetic routes, and potential applications. The detailed protocols
and workflows, grounded in established chemical principles, offer a solid foundation for
researchers and drug development professionals working with this and related compounds. As
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with any chemical synthesis and application, adherence to strict safety protocols and thorough
analytical characterization are paramount for successful and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

